N-methyl-N-[[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]thiophene-2-carboxamide
Description
N-methyl-N-[[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and an oxolane ring
Properties
IUPAC Name |
N-methyl-N-[[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-24(22(26)21-7-4-14-28-21)15-17-5-2-3-6-20(17)23-18-8-11-25(12-9-18)19-10-13-27-16-19/h2-7,14,18-19,23H,8-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERYXADFPDOBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1NC2CCN(CC2)C3CCOC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with appropriate amines under dehydrating conditions. The piperidine and oxolane rings are then introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated intermediates and strong bases or acids are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as receptors or enzymes, through binding interactions that modulate their activity. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core and may have similar chemical reactivity.
Piperidine derivatives: Compounds with a piperidine ring are common in medicinal chemistry and may exhibit similar biological activities.
Oxolane derivatives: These compounds feature the oxolane ring and may have similar physical properties.
Uniqueness
N-methyl-N-[[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]thiophene-2-carboxamide is unique due to the combination of these three distinct structural motifs in a single molecule. This unique structure may confer specific properties and activities that are not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
